![molecular formula C15H16N2O4 B2760765 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide CAS No. 1396791-27-7](/img/structure/B2760765.png)
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide
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Overview
Description
The compound “N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide” is a complex organic molecule that contains a furan ring, a phenyl group, and an oxalamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate furan and phenyl precursors. The exact method would depend on the specific reactions used to introduce the oxalamide group and to link the different components together .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan compounds are known to undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide and its derivatives have been explored for various chemical reactions and potential applications in material science and pharmaceutical research. A notable study by Asaoka, Sugimura, and Takei (1979) detailed the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, leading to the production of 4-substituted 2-buten-4-olides and other compounds, showcasing the versatility of furan derivatives in organic synthesis (Asaoka, Sugimura, & Takei, 1979).
Pharmacological Evaluation
Kumar et al. (2017) synthesized and evaluated a series of novel derivatives including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for antidepressant and antianxiety activities, indicating the potential of furan derivatives in developing new therapeutic agents (Kumar et al., 2017).
Antibacterial Activity
Rani, Yusuf, and Khan (2012) explored the synthesis and in-vitro-antibacterial activity of [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines, demonstrating significant antibacterial properties against various bacterial strains, highlighting the potential of furan derivatives in addressing antibiotic resistance (Rani, Yusuf, & Khan, 2012).
Enzymatic Synthesis and Polymer Applications
Jia, Zong, Zheng, and Li (2019) reported on the one-pot enzyme cascade for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing the environmental friendliness and efficiency of using biocatalysts for producing biobased building blocks for the polymer industry (Jia, Zong, Zheng, & Li, 2019).
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Furan derivatives are known to have various therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(20,12-8-5-9-21-12)10-16-13(18)14(19)17-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCQTBRDMNEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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